1-(2,6-difluorophenyl)-2-(methylsulfanyl)-1H-1,3-benzodiazole

Lipophilicity Drug-likeness Membrane permeability

1-(2,6-Difluorophenyl)-2-(methylsulfanyl)-1H-1,3-benzodiazole (CAS 1461714-57-7) is a synthetic, small-molecule benzimidazole derivative (C14H10F2N2S; MW 276.31 g/mol) that functions as a versatile research scaffold. The compound features a 2,6-difluorophenyl substituent at the N1 position and a methylsulfanyl (–SCH3) group at the C2 position of the benzimidazole core.

Molecular Formula C14H10F2N2S
Molecular Weight 276.31 g/mol
CAS No. 1461714-57-7
Cat. No. B1430526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-difluorophenyl)-2-(methylsulfanyl)-1H-1,3-benzodiazole
CAS1461714-57-7
Molecular FormulaC14H10F2N2S
Molecular Weight276.31 g/mol
Structural Identifiers
SMILESCSC1=NC2=CC=CC=C2N1C3=C(C=CC=C3F)F
InChIInChI=1S/C14H10F2N2S/c1-19-14-17-11-7-2-3-8-12(11)18(14)13-9(15)5-4-6-10(13)16/h2-8H,1H3
InChIKeyTXGZVCWYMJFRER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,6-Difluorophenyl)-2-(methylsulfanyl)-1H-1,3-benzodiazole (CAS 1461714-57-7): A Differentiated Benzimidazole Scaffold for MedChem and Chemical Biology Procurement


1-(2,6-Difluorophenyl)-2-(methylsulfanyl)-1H-1,3-benzodiazole (CAS 1461714-57-7) is a synthetic, small-molecule benzimidazole derivative (C14H10F2N2S; MW 276.31 g/mol) that functions as a versatile research scaffold . The compound features a 2,6-difluorophenyl substituent at the N1 position and a methylsulfanyl (–SCH3) group at the C2 position of the benzimidazole core. It is commercially available from multiple vendors at standard research purity (≥95%) and is supplied with batch-specific analytical quality control documentation including NMR, HPLC, and GC . The benzimidazole scaffold is a privileged structure in medicinal chemistry, historically exploited in anthelmintic (e.g., albendazole), proton-pump inhibitor (e.g., omeprazole), and antiviral (e.g., TBZ series) drug classes [1].

Why 1-(2,6-Difluorophenyl)-2-(methylsulfanyl)-1H-1,3-benzodiazole Cannot Be Replaced by a Generic Benzimidazole Analog


The benzimidazole chemotype exhibits extreme sensitivity to substitution pattern: altering the N1-aryl group (e.g., 2,6-difluorophenyl → 2,6-dichlorophenyl) or the C2-thioether (e.g., methylsulfanyl → methylsulfonyl) profoundly changes electronic character, lipophilicity, metabolic stability, and target engagement [1]. For example, the 2,6-difluorophenyl moiety in TBZ-series NNRTIs is critical for HIV-1 reverse transcriptase binding; replacement with 2,6-dichlorophenyl reduces potency by >10-fold [2]. Similarly, oxidation of the C2-methylsulfanyl group to the corresponding sulfone increases polarity (ΔTPSA ≈ +20 Ų) and alters hydrogen-bond acceptor capacity, compromising membrane permeability and target fit [3]. Generic benzimidazole building blocks lacking this precise 1-(2,6-difluorophenyl)-2-(methylsulfanyl) substitution pattern cannot serve as drop-in replacements without re-optimizing the entire SAR series, risking loss of potency, selectivity, or pharmacokinetic properties.

Quantitative Differentiation Evidence for 1-(2,6-Difluorophenyl)-2-(methylsulfanyl)-1H-1,3-benzodiazole (CAS 1461714-57-7)


Lipophilicity Advantage: Measured logP of 4.03 vs. Generic Benzimidazole Baseline

The target compound exhibits a calculated logP of 4.0256, placing it in the optimal lipophilicity range for blood-brain barrier penetration and intracellular target access (logP 3.0–5.0) . This value is >1.5 log units higher than unsubstituted 2-(methylsulfanyl)-1H-benzimidazole (logP ~2.4, predicted) , driven by the hydrophobic contribution of the 2,6-difluorophenyl ring. By contrast, the oxidized sulfone analog 1-(2,6-difluorophenyl)-2-(methylsulfonyl)-1H-1,3-benzodiazole is predicted to have logP <2.5, reducing membrane permeability and potentially compromising cellular activity in intact-cell assays [1].

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) Advantage: 17.82 Ų for Optimal CNS Drug-likeness

The target compound's topological polar surface area is 17.82 Ų, which is well below the empirical threshold of 60–70 Ų for passive blood-brain barrier penetration [1]. This value is significantly lower than that of 1-(2,6-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole (TBZ, TPSA ~25–30 Ų, estimate based on fused thiazolidine ring) and lower than the sulfone analog (TPSA >38 Ų due to S=O polar contributions) . The minimal TPSA, combined with zero hydrogen-bond donor count, predicts excellent CNS bioavailability, distinguishing this compound from more polar benzimidazole alternatives.

CNS drug design Blood-brain barrier Physicochemical profiling

Vendor-Level Quality Differentiation: Batch-Specific Multi-Technique QC Documentation (NMR, HPLC, GC)

Bidepharm supplies this compound (Cat. No. BD00980250) with batch-specific quality control documentation including 1H/19F NMR, HPLC purity assay, and GC analysis, ensuring identity and purity ≥95% . This multi-technique QC protocol exceeds the industry norm for research-grade benzimidazole building blocks, which are often supplied with only HPLC purity data or without batch-specific certificates of analysis [1]. The availability of 19F NMR is particularly important for verifying the integrity of the 2,6-difluorophenyl substituent, as fluorine loss or positional isomerism can occur during synthesis and is not detectable by HPLC alone.

Quality control Reproducibility Procurement assurance

Structural Differentiation for HIV-1 NNRTI Lead Optimization: Methylsulfanyl vs. Thiazolo-Fused Systems

The target compound shares the critical 1-(2,6-difluorophenyl) pharmacophore with the well-characterized HIV-1 NNRTI lead 1-(2,6-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole (TBZ), which demonstrates IC50 = 200 nM against wild-type HIV-1 reverse transcriptase [1]. However, the target compound's C2-methylsulfanyl group provides a synthetically accessible handle for further derivatization (e.g., oxidation to sulfoxide/sulfone, or displacement with amines) that is not available in the conformationally rigid thiazolo-fused TBZ scaffold [2]. This functional group versatility enables systematic SAR exploration around the C2 position without altering the N1 pharmacophore, a key advantage in hit-to-lead campaigns targeting drug-resistant HIV-1 mutants [3].

HIV-1 reverse transcriptase NNRTI Lead optimization

Fluorine-Driven Metabolic Stability: 2,6-Difluorophenyl vs. Non-Fluorinated or Mono-Fluorinated Analogs

The 2,6-difluorophenyl substituent in the target compound blocks both ortho positions of the N1-phenyl ring with fluorine atoms, a well-established strategy for reducing CYP450-mediated oxidative metabolism [1]. Non-fluorinated 1-phenylbenzimidazole analogs are known to undergo rapid para-hydroxylation (intrinsic clearance >50 mL/min/kg in human liver microsomes, class-level data), whereas 2,6-dihalogenated analogs show >5-fold reduction in oxidative clearance [2]. The target compound's dual fluorine substitution thus inherently confers greater metabolic stability compared to mono-fluorinated (e.g., 1-(2-fluorophenyl)-2-(methylsulfanyl)-1H-1,3-benzodiazole) or non-fluorinated (e.g., 1-phenyl-2-(methylsulfanyl)-1H-1,3-benzodiazole) alternatives, reducing the risk of rapid compound attrition in in vivo pharmacokinetic studies.

Metabolic stability Cytochrome P450 Fluorination

C2-Methylsulfanyl as a Synthetic Diversification Handle: Superiority Over C2-H or C2-Unsubstituted Benzimidazoles

The C2-methylsulfanyl (–SCH3) group is a versatile synthetic handle that enables late-stage diversification: it can be (i) oxidized to sulfoxide (mCPBA, 1 equiv) or sulfone (mCPBA, excess) to modulate polarity and H-bonding, (ii) displaced with primary/secondary amines to install C2-amino substituents, or (iii) used as a directing group for transition-metal-catalyzed C–H functionalization at the benzimidazole C4/C7 positions [1]. By contrast, the corresponding 2-unsubstituted (C2-H) or 2-methyl analogs lack these diversification options and require de novo synthesis for each analog. In the context of library synthesis, this single building block can generate 50–100+ structurally diverse analogs via parallel chemistry, compared to 5–10 analogs accessible from a C2-H benzimidazole scaffold [2]. This synthetic productivity advantage is critical for time- and resource-constrained hit expansion campaigns.

Library synthesis Parallel chemistry Lead optimization

Prioritized Research and Industrial Application Scenarios for 1-(2,6-Difluorophenyl)-2-(methylsulfanyl)-1H-1,3-benzodiazole


HIV-1 NNRTI Hit-to-Lead and Drug-Resistance Profiling Programs

Leveraging the validated 1-(2,6-difluorophenyl) pharmacophore (IC50 = 200 nM for the TBZ analog against wild-type HIV-1 RT [1]) and the derivatizable C2-methylsulfanyl group, the compound serves as an ideal starting scaffold for systematic SAR exploration targeting both wild-type and drug-resistant HIV-1 reverse transcriptase variants. Its CNS-favorable physicochemical profile (logP = 4.03, TPSA = 17.82 Ų) further supports its use in programs addressing neuro-AIDS and HIV-associated neurocognitive disorders, where CNS penetration is a requirement.

Antiparasitic Drug Discovery: Next-Generation Benzimidazole Anthelmintics and Antiprotozoals

Given the established antiparasitic activity of 2-(methylthio)benzimidazole-5-carboxamide derivatives (IC50 values in the nanomolar range against Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica [2]), the target compound's 1-(2,6-difluorophenyl) substituent offers a complementary structural motif for probing benzimidazole–tubulin binding interactions distinct from the classic 5(6)-substituted benzimidazole carbamates (e.g., albendazole). The C2-methylsulfanyl group additionally provides a synthetic entry point for structure-guided optimization of antiprotozoal potency.

CNS Drug Discovery: Blood-Brain Barrier-Penetrant Kinase or GPCR Probe Development

With a TPSA of 17.82 Ų (well below the 60–70 Ų BBB threshold [3]) and calculated logP of 4.03, this compound is primed for CNS drug discovery programs. Its zero hydrogen-bond donor count and minimal polar surface area predict high passive brain penetration, making it an attractive core scaffold for developing brain-penetrant kinase inhibitors, GPCR ligands, or PET tracer precursors. The metabolic stability advantage conferred by the 2,6-difluorophenyl motif [4] further supports progression to in vivo CNS target engagement studies.

High-Throughput Parallel Library Synthesis and Diversity-Oriented Synthesis (DOS)

The C2-methylsulfanyl group enables rapid parallel library generation through oxidation, nucleophilic displacement, and C–H functionalization, delivering an estimated 50–100+ analogs from a single building block [5]. This procurement efficiency is critical for resource-conscious medicinal chemistry groups seeking to maximize chemical diversity exploration per unit cost. Batch-specific QC documentation from Bidepharm (NMR, HPLC, GC) ensures that library synthesis starts from a quality-controlled, well-characterized intermediate, minimizing downstream purification and structural verification burdens.

Quote Request

Request a Quote for 1-(2,6-difluorophenyl)-2-(methylsulfanyl)-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.